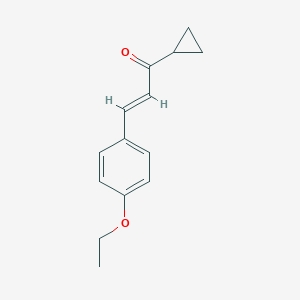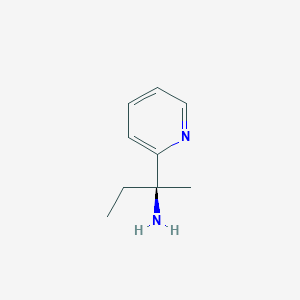
(S)-2-(2-Pyridyl)butan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(2-Pyridyl)butan-2-amine, also known as L-NNA, is a chemical compound that has been used in various scientific research applications. This compound is a potent inhibitor of nitric oxide synthase (NOS), which is an enzyme responsible for the production of nitric oxide (NO) in the body.
Mécanisme D'action
(S)-2-(2-Pyridyl)butan-2-amine works by inhibiting the activity of NOS, which is an enzyme responsible for the production of NO in the body. NO is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. By inhibiting the production of NO, (S)-2-(2-Pyridyl)butan-2-amine can modulate these physiological processes and affect various disease states.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (S)-2-(2-Pyridyl)butan-2-amine are dependent on the specific research application. In cardiovascular research, (S)-2-(2-Pyridyl)butan-2-amine has been shown to increase blood pressure and decrease vascular tone by inhibiting the production of NO. In neurodegenerative disease research, (S)-2-(2-Pyridyl)butan-2-amine has been shown to induce neuronal cell death by inhibiting the production of NO. In cancer research, (S)-2-(2-Pyridyl)butan-2-amine has been shown to inhibit tumor growth and metastasis by modulating the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (S)-2-(2-Pyridyl)butan-2-amine in scientific research is that it is a potent and selective inhibitor of NOS. This allows researchers to specifically target the production of NO in various physiological processes. However, one limitation of using (S)-2-(2-Pyridyl)butan-2-amine is that it can have off-target effects on other enzymes and signaling pathways. Therefore, it is important for researchers to carefully design their experiments and control for these potential off-target effects.
Orientations Futures
There are several future directions for the use of (S)-2-(2-Pyridyl)butan-2-amine in scientific research. One direction is to investigate the role of NO in various disease states and to develop new therapies that target the NO signaling pathway. Another direction is to develop new and more selective inhibitors of NOS that can be used in clinical settings. Additionally, (S)-2-(2-Pyridyl)butan-2-amine can be used in combination with other drugs to enhance their therapeutic effects. Overall, (S)-2-(2-Pyridyl)butan-2-amine is a valuable tool for scientific research and has the potential to lead to new discoveries in various fields.
Méthodes De Synthèse
The synthesis of (S)-2-(2-Pyridyl)butan-2-amine involves the reaction of 2-pyridylacetonitrile with 2-bromo-2-methylbutane in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to yield (S)-2-(2-Pyridyl)butan-2-amine as a white crystalline solid. This synthesis method has been well established and is widely used in various research laboratories.
Applications De Recherche Scientifique
(S)-2-(2-Pyridyl)butan-2-amine has been used in various scientific research applications, including the study of cardiovascular diseases, neurodegenerative diseases, and cancer. In cardiovascular research, (S)-2-(2-Pyridyl)butan-2-amine has been used to investigate the role of NO in regulating blood pressure and vascular tone. In neurodegenerative disease research, (S)-2-(2-Pyridyl)butan-2-amine has been used to study the role of NO in neuronal cell death. In cancer research, (S)-2-(2-Pyridyl)butan-2-amine has been used to investigate the role of NO in tumor growth and metastasis.
Propriétés
Numéro CAS |
190524-24-4 |
|---|---|
Nom du produit |
(S)-2-(2-Pyridyl)butan-2-amine |
Formule moléculaire |
C9H14N2 |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
(2S)-2-pyridin-2-ylbutan-2-amine |
InChI |
InChI=1S/C9H14N2/c1-3-9(2,10)8-6-4-5-7-11-8/h4-7H,3,10H2,1-2H3/t9-/m0/s1 |
Clé InChI |
GCYQSVQWRXALCV-VIFPVBQESA-N |
SMILES isomérique |
CC[C@@](C)(C1=CC=CC=N1)N |
SMILES |
CCC(C)(C1=CC=CC=N1)N |
SMILES canonique |
CCC(C)(C1=CC=CC=N1)N |
Synonymes |
2-Pyridinemethanamine,alpha-ethyl-alpha-methyl-,(S)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-carbamothioylimino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide](/img/structure/B66506.png)
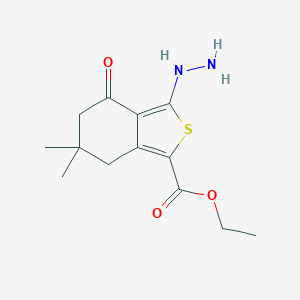
![5-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B66512.png)
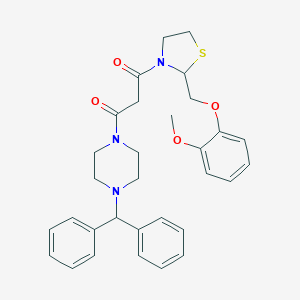

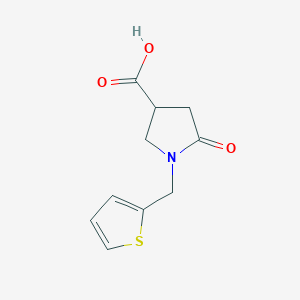
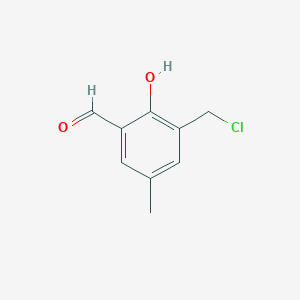
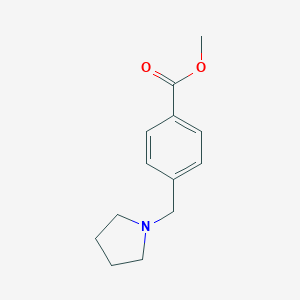
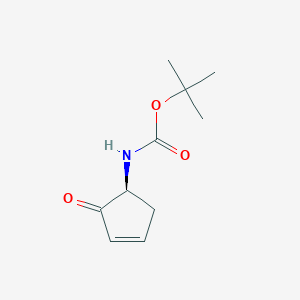
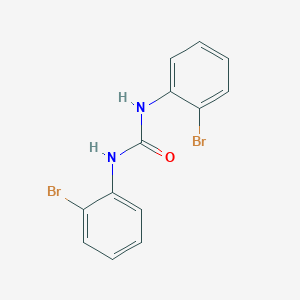
![Furo[3,2-c]pyridine-4-carboxamide](/img/structure/B66531.png)
![[(1S,4R)-4-aminocyclohex-2-en-1-yl]methanol](/img/structure/B66537.png)
